molecular formula C23H25N3O4S B3313320 3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946358-14-1

3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3313320
CAS No.: 946358-14-1
M. Wt: 439.5 g/mol
InChI Key: AZIVEFPASFKAEX-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Introduction of the Methoxy Groups: The methoxy groups are typically introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the thiazole and carbamoyl groups, making it less complex.

    N-[4-(propan-2-yl)phenyl]benzamide: Lacks the methoxy and thiazole groups.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14(2)15-5-7-17(8-6-15)24-21(27)11-18-13-31-23(25-18)26-22(28)16-9-19(29-3)12-20(10-16)30-4/h5-10,12-14H,11H2,1-4H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIVEFPASFKAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

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